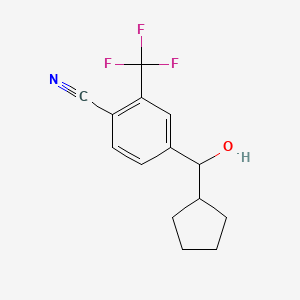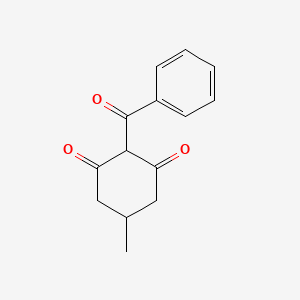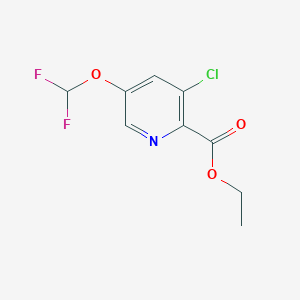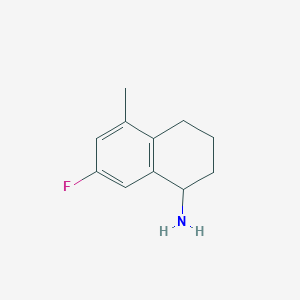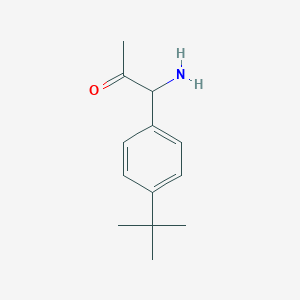
(R)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzoic acid moiety, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and ®-1-aminobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s binding affinity. The benzoic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-Aminobutyl)benzonitrile hydrochloride
- ®-4-(1-Aminobutyl)phenol-hydrochloride
- ®-2-(1-Aminobutyl)-4-fluoroaniline 2HCL
Uniqueness
®-3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
3-[(1R)-1-aminobutyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
QNPATBVCJDAACW-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Kanonische SMILES |
CCCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





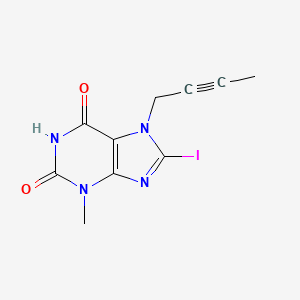

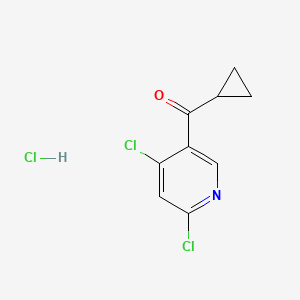
![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
